molecular formula C5H8BrFO B6168168 3-(bromomethyl)-3-(fluoromethyl)oxetane CAS No. 2169345-99-5

3-(bromomethyl)-3-(fluoromethyl)oxetane

Cat. No.: B6168168
CAS No.: 2169345-99-5
M. Wt: 183
InChI Key:
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Description

3-(Bromomethyl)-3-(fluoromethyl)oxetane is an organic compound characterized by a four-membered oxetane ring with bromomethyl and fluoromethyl substituents

Scientific Research Applications

3-(Bromomethyl)-3-(fluoromethyl)oxetane has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers and other materials to impart unique properties such as increased stability or reactivity.

    Chemical Biology: The compound can be used as a probe to study biological processes, including enzyme mechanisms and protein interactions.

Future Directions

The future directions for the use and study of 3-(bromomethyl)-3-(fluoromethyl)oxetane are not specified in the sources I found. Oxetanes and their derivatives are of interest in various fields, including materials science and medicinal chemistry, due to their unique reactivity and the ability to form polymers with desirable properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-3-(fluoromethyl)oxetane typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of a diol with a halogenating agent to form the oxetane ring.

    Introduction of Bromomethyl and Fluoromethyl Groups: The bromomethyl and fluoromethyl groups can be introduced through halogenation reactions. For example, the oxetane ring can be treated with bromine and a fluorinating agent under controlled conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-(fluoromethyl)oxetane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl and fluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Ring-Opening Reactions: The oxetane ring can be opened through reactions with nucleophiles or electrophiles, leading to the formation of linear or branched products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce carbonyl compounds.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-3-(fluoromethyl)oxetane depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The bromomethyl and fluoromethyl groups can interact with specific amino acid residues, leading to changes in the protein’s conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-3-(fluoromethyl)oxetane: Similar structure but with a chlorine atom instead of bromine.

    3-(Bromomethyl)-3-(methyl)oxetane: Similar structure but with a methyl group instead of fluorine.

Uniqueness

3-(Bromomethyl)-3-(fluoromethyl)oxetane is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(bromomethyl)-3-(fluoromethyl)oxetane involves the reaction of 3-(fluoromethyl)oxetane with hydrogen bromide in the presence of a Lewis acid catalyst.", "Starting Materials": [ "3-(fluoromethyl)oxetane", "Hydrogen bromide", "Lewis acid catalyst" ], "Reaction": [ "Add 3-(fluoromethyl)oxetane to a reaction flask", "Add hydrogen bromide to the reaction flask", "Add a Lewis acid catalyst to the reaction flask", "Heat the reaction mixture to a temperature of 50-60°C for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by column chromatography or recrystallization" ] }

CAS No.

2169345-99-5

Molecular Formula

C5H8BrFO

Molecular Weight

183

Purity

95

Origin of Product

United States

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